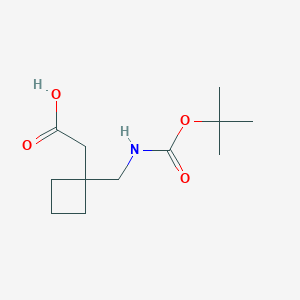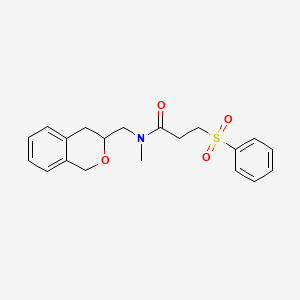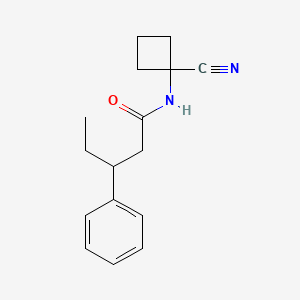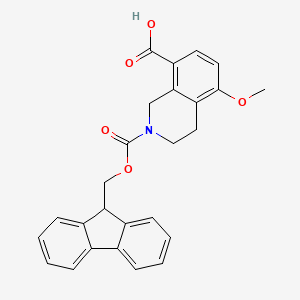
2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO5 and its molecular weight is 429.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Chemistry
- Oligomer Synthesis: N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been synthesized and used in the efficient synthesis of oligomers varying in length (Gregar & Gervay-Hague, 2004).
- Fluorophore Development: The compound 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with strong fluorescence across a wide pH range, useful in biomedical analysis (Hirano et al., 2004).
- Preparation of Carboxylic Acid Derivatives: The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea demonstrates efficient preparation methods for such compounds (Le & Goodnow, 2004).
Biomedical Research and Drug Development
- Drug Efflux Transporter Studies: HM-30181, a P-glycoprotein inhibitor, was studied for its metabolic pathways in rats, providing insights into the drug's behavior and potential uses (Paek et al., 2006).
- Antiviral Activity Research: Synthesized compounds related to the isoquinoline-8-carboxylic acid structure were evaluated for their antiviral activities, contributing to the development of potential new antiviral drugs (Ivashchenko et al., 2014).
- Antibacterial Agent Synthesis: A broad-spectrum antibacterial agent effective against resistant organisms like MRSA was synthesized, showcasing the compound's potential in addressing antibiotic resistance (Hashimoto et al., 2007).
- PET Probe Development for Drug Efflux Transporters: Novel PET probes for assessing the function of drug efflux transporters were synthesized, aiding in the understanding of drug transport mechanisms in the body (Kawamura et al., 2011).
Advanced Material and Method Development
- Development of New Linkers: New phenylfluorenyl-based linkers for solid phase synthesis were developed, offering enhanced acid stability and efficient product release (Bleicher et al., 2000).
- Photophysics and Bioimaging: A water-soluble fluorene derivative was studied for its linear photophysical characterization and two-photon absorption properties, demonstrating potential in bioimaging applications (Morales et al., 2010).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)22-14-27(13-12-20(22)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFODPFBDDSXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(CC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
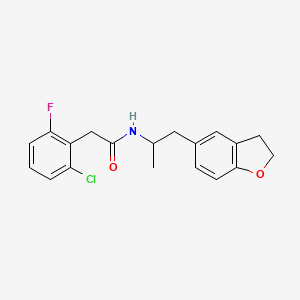
![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)
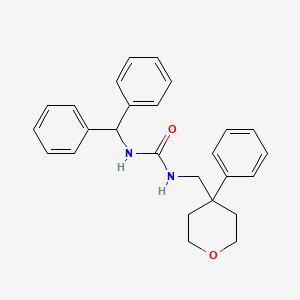
![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)
![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
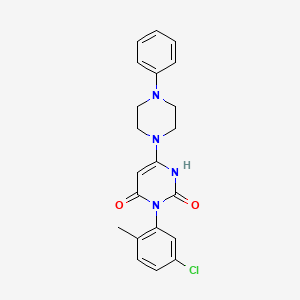
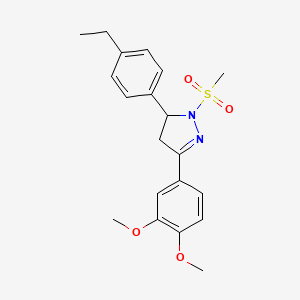
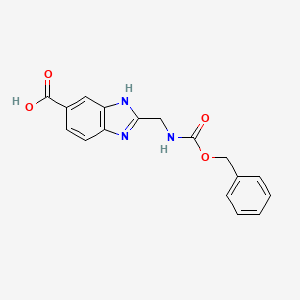
![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)
